(Trichlorogermyl)methanol
Description
Properties
CAS No. |
21187-08-6 |
|---|---|
Molecular Formula |
CH3Cl3GeO |
Molecular Weight |
210.0 g/mol |
IUPAC Name |
trichlorogermylmethanol |
InChI |
InChI=1S/CH3Cl3GeO/c2-5(3,4)1-6/h6H,1H2 |
InChI Key |
IDIJICYXAGBLNI-UHFFFAOYSA-N |
Canonical SMILES |
C(O)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Trichlorogermyl Methanol and Analogous Organogermanium Alcohols
Direct Synthetic Approaches to (Trichlorogermyl)methanol
Direct methods for the synthesis of this compound and its derivatives often involve the formation of the Ge-C bond as a key step. These approaches aim to introduce the trichlorogermyl group and the hydroxymethyl group in a single or a few concerted steps.
Trichlorogermane (B72276) (HGeCl₃) is a highly reactive intermediate that can be employed in the synthesis of organogermanium compounds. nih.gov One of the characteristic reactions of trichlorogermane is its addition to unsaturated bonds. For instance, it undergoes an addition reaction with acrylic acid to yield trichlorogermylpropanoic acid. nih.gov This process, known as hydrogermylation, is a versatile method for forming Ge-C bonds.
While direct hydrogermylation of formaldehyde (B43269) to produce this compound is a plausible synthetic route, specific examples in the literature are scarce. However, the analogous reaction of trichlorogermane with other unsaturated compounds provides a strong basis for this proposed pathway. For example, the addition of Cl₃GeH to propenyl thiocarbamide has been reported as a method to synthesize γ-thiocarbamido propyl germanium sesquioxide after hydrolysis. nih.gov
The general scheme for such a reaction would involve the nucleophilic attack of the hydride from HGeCl₃ onto the carbonyl carbon of formaldehyde, followed by the formation of the Ge-C bond.
Table 1: Examples of Hydrogermylation Reactions with Trichlorogermane
| Reactant | Product (after hydrolysis) | Reference |
|---|---|---|
| Acrylic Acid | Trihydroxygermylpropanoic acid | nih.gov |
Modern synthetic organic chemistry offers a plethora of new strategies that could be adapted for the synthesis of germylmethanol derivatives. Electro-organic synthesis, for instance, has been successfully used to produce p-tolylmethanol derivatives through a Grignard-type reaction, highlighting the potential for electrochemical methods in organometallic synthesis. researchgate.net
Another promising approach is the use of copper-catalyzed reactions. Researchers have developed a copper-catalyzed reaction of aminoalcohols with methanol (B129727), where methanol serves as both a solvent and a C1 source, to construct 1,3-polyheterocyclic systems. researchgate.net Adapting such a methodology to organogermanium precursors could open new avenues for the synthesis of germylmethanol derivatives. These emerging strategies often provide advantages in terms of efficiency, selectivity, and environmental impact.
Precursor Chemistry and Functional Group Transformations in Organogermanium Alcohol Synthesis
The synthesis of complex organogermanium alcohols often relies on the careful selection of precursors and the strategic use of functional group interconversions.
Germanium halides, particularly germanium tetrachloride (GeCl₄), are common starting materials in organogermanium chemistry. wikipedia.org A primary method for the formation of Ge-C bonds is the reaction of germanium halides with organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi). wikipedia.orgloc.gov
For the synthesis of a molecule like this compound, a potential route could involve the reaction of GeCl₄ with a protected hydroxymethyl Grignard reagent, such as (methoxymethoxy)methylmagnesium chloride. This would be followed by deprotection to reveal the alcohol functionality. The stoichiometry of the reaction would need to be carefully controlled to achieve monosubstitution and retain the three chlorine atoms on the germanium center.
Another pathway involves the reduction of a precursor containing a carboxylic acid group. For example, trichlorogermylpropanoic acid, synthesized from the reaction of trichlorogermane and acrylic acid, could potentially be reduced to the corresponding alcohol, 3-(trichlorogermyl)propan-1-ol. nih.gov
Table 2: General Reactions of Germanium Halides for Ge-C Bond Formation
| Germanium Halide | Reagent | Product Type | Reference |
|---|---|---|---|
| GeCl₄ | R-MgX | R-GeCl₃, R₂-GeCl₂, R₃-GeCl, R₄-Ge | wikipedia.org |
Germanium(II) halides are also valuable precursors in organogermanium synthesis. They can be used to generate germylenes, which are germanium analogues of carbenes. wikipedia.org For example, the reaction of a germanium(II) chloride with a lithium trialkylgermanide can produce a germylene. wikipedia.org
While the direct application of germanium(II) salts in the synthesis of organogermanium alcohols is not extensively documented, their reactivity suggests potential synthetic routes. For instance, a germylene could potentially insert into the O-H bond of methanol or react with formaldehyde. These pathways, while speculative, are based on the known reactivity patterns of carbenes and their heavier analogues and could lead to the formation of germylmethanol derivatives. The exploration of Ge(II) chemistry for the synthesis of functionalized organogermanium compounds remains an active area of research.
Reaction Mechanisms and Chemical Transformations of Trichlorogermyl Methanol
Reactivity of the Trichlorogermyl Moiety
The trichlorogermyl group is characterized by a germanium atom bonded to three chlorine atoms and a carbon atom. The high electronegativity of the chlorine atoms makes the germanium center electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions at the Germanium Center
The germanium center in (trichlorogermyl)methanol is prone to nucleophilic substitution. This reactivity is a common feature of organogermanium halides. wikipedia.org Strong nucleophiles can displace the chloride ions. The general mechanism involves the attack of a nucleophile on the germanium atom, leading to the formation of a pentacoordinate intermediate, followed by the departure of a chloride ion.
Common nucleophiles for such reactions include:
Organometallic reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can be used to form new carbon-germanium bonds, leading to the synthesis of a variety of organogermanium compounds. wikipedia.org
Alkoxides and phenoxides: These can react to form germyl (B1233479) ethers.
Amines: These can react to form germylamines.
Ligand Exchange and Derivatization of Germanium-Bound Chlorines
The chlorine atoms attached to the germanium in this compound can be exchanged with other ligands. This derivatization is a key method for modifying the properties and reactivity of the molecule.
Table 1: Potential Ligand Exchange Reactions at the Germanium Center
| Reagent | Product Type | General Equation |
| R-MgX (Grignard) | Alkylated/Arylated Germane (B1219785) | Cl₃GeCH₂OH + 3 R-MgX → R₃GeCH₂OH + 3 MgXCl |
| R-Li (Organolithium) | Alkylated/Arylated Germane | Cl₃GeCH₂OH + 3 R-Li → R₃GeCH₂OH + 3 LiCl |
| NaOR' (Sodium Alkoxide) | Germyl Ether | Cl₃GeCH₂OH + 3 NaOR' → (R'O)₃GeCH₂OH + 3 NaCl |
| R'₂NH (Secondary Amine) | Germylamine | Cl₃GeCH₂OH + 3 R'₂NH → (R'₂N)₃GeCH₂OH + 3 R'₂NH₂Cl |
Reactivity of the Hydroxyl Functionality
The hydroxyl group in this compound exhibits reactivity typical of a primary alcohol, participating in reactions such as esterification and reactions with isocyanates.
Esterification Reactions, including Formation of (Trichlorogermyl)methyl Esters
This compound can react with carboxylic acids or their derivatives to form (trichlorogermyl)methyl esters. This is a standard esterification reaction. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. youtube.comyoutube.comkhanacademy.org The reaction proceeds via an addition-elimination mechanism. youtube.com
Another mild method for esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
Table 2: Examples of Esterification Reactions
| Carboxylic Acid/Derivative | Reagents | Product |
| Acetic Acid | H⁺ (catalyst) | (Trichlorogermyl)methyl acetate |
| Benzoyl Chloride | Pyridine | (Trichlorogermyl)methyl benzoate |
| Acetic Anhydride | H⁺ or Base (catalyst) | (Trichlorogermyl)methyl acetate |
Reactions with Isocyanates, such as Cyclohexylisocyanate
The hydroxyl group of this compound can react with isocyanates to form carbamates (urethanes). Isocyanates are highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols. doxuchem.comdiva-portal.org The reaction with an isocyanate like cyclohexylisocyanate would yield a (trichlorogermyl)methyl-substituted carbamate.
The general reaction involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. diva-portal.org
Reaction Scheme:
Cl₃GeCH₂OH + C₆H₁₁NCO → Cl₃GeCH₂OC(O)NHC₆H₁₁
Condensation and Polymerization Pathways
Under certain conditions, this compound could undergo condensation reactions. The presence of both a reactive hydroxyl group and hydrolyzable trichlorogermyl group suggests the potential for forming polymeric structures. Hydrolysis of the Ge-Cl bonds can lead to the formation of germoxanes (Ge-O-Ge linkages). nih.gov
Simultaneously, the hydroxyl groups could undergo intermolecular dehydration to form ether linkages. The interplay of these two reactive sites could lead to complex oligomeric or polymeric materials with a backbone containing both germoxane and ether functionalities. The specific structure of the resulting polymer would depend on the reaction conditions, such as temperature, pH, and the presence of catalysts.
Information regarding "this compound" is currently limited in publicly accessible scientific literature.
Initial research confirms the synthesis of the chemical compound this compound in a 1968 study by V. F. Mironov, E. M. Berliner, and T. K. Gar. The paper, titled "Reactions of Trihalogermanes with Formaldehyde (B43269) and with Ethylene Oxide. Synthesis of this compound and 2-(Trichlorogermyl)ethanol," was published in the "Journal of General Chemistry of the USSR." This foundational work establishes the existence of the compound.
Furthermore, there is no accessible information detailing the role of this compound as a precursor for active germanium species, such as dichlorogermylene (GeCl₂), in the context of organic synthesis. While the chemistry of organogermanium compounds and the generation of germylenes are areas of active research, specific studies involving this compound in this capacity have not been identified in the public domain.
Consequently, due to the absence of detailed research findings and data tables on its specific chemical behaviors as outlined, it is not possible to provide a thorough and scientifically accurate article on the "" with a focus on intramolecular rearrangements, fragmentation, and its role as a GeCl₂ precursor at this time. Further investigation into specialized chemical archives or the full text of the original 1968 publication may be required to uncover more detailed information.
Advanced Spectroscopic Characterization of Trichlorogermyl Methanol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for mapping the carbon-hydrogen framework of a molecule. For (Trichlorogermyl)methanol, ¹H and ¹³C NMR provide direct evidence for the presence of the hydroxymethyl group, while advanced 2D techniques confirm the connectivity between atoms.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different proton environments: the methylene (B1212753) protons (-CH₂-) and the hydroxyl proton (-OH).
Methylene Protons (-CH₂GeCl₃): These protons are adjacent to the electron-withdrawing trichlorogermyl (GeCl₃) group and the hydroxyl group. This environment leads to a significant downfield shift compared to a simple alkane. libretexts.orglibretexts.org The chemical shift is influenced by the combined inductive effects of the germanium, chlorine, and oxygen atoms. Based on analogous structures, the signal for these protons is anticipated in the range of δ 3.5 - 4.5 ppm . For example, protons on a carbon bonded to an oxygen (R-CH₂-O) typically appear around δ 3.5-5.5 ppm. oregonstate.edu The electronegative GeCl₃ group would further contribute to this deshielding. libretexts.org
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. Its signal can appear anywhere from δ 1 to 5 ppm or even broader and is often seen as a broad singlet. The rate of proton exchange can be increased by traces of water, which can also affect the signal's appearance.
The integration of the signals would confirm a 2:1 ratio, corresponding to the -CH₂- and -OH protons, respectively.
Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂ GeCl₃ | 3.5 - 4.5 | Singlet or Triplet | Expected to be a singlet if coupling to the OH proton is absent due to exchange. If coupling occurs, it would be a triplet. |
| -OH | 1.0 - 5.0 | Broad Singlet | Position and width are highly dependent on experimental conditions (solvent, concentration, temperature). |
¹³C NMR Spectroscopic Analysis
In the proton-decoupled ¹³C NMR spectrum of this compound, a single signal is expected for the unique carbon atom of the methylene group (-CH₂-).
The chemical shift of this carbon is influenced by its attachment to both an oxygen atom and the trichlorogermyl group. Carbon atoms bonded to oxygen (as in alcohols or ethers) typically resonate in the δ 50 - 90 ppm range. pdx.edulibretexts.org For instance, the carbon in methanol (B129727) (CH₃OH) appears around δ 49.0 ppm, and the -CH₂OH carbon in ethanol (B145695) is found near δ 60 ppm. youtube.comlibretexts.org The presence of the GeCl₃ group is expected to further influence this shift. Given the electronegativity and heavy atom effect of the GeCl₃ moiety, the carbon signal for this compound is predicted to be in the lower end of this typical alcohol range, likely around δ 50 - 65 ppm .
Table 4.2: Predicted ¹³C NMR Chemical Shift for this compound.
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₂GeCl₃ | 50 - 65 | The chemical shift is significantly influenced by the directly attached oxygen and the trichlorogermyl group. |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable. numberanalytics.comwikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish the coupling relationship between the methylene (-CH₂-) and hydroxyl (-OH) protons. numberanalytics.com A cross-peak between the two signals would definitively prove that they are on adjacent atoms, although this correlation can sometimes be absent if the hydroxyl proton undergoes rapid chemical exchange.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC experiment correlates directly bonded protons and carbons. wikipedia.orgyoutube.com For this compound, this experiment would show a single cross-peak correlating the ¹H signal of the methylene group (e.g., at ~δ 4.0 ppm) with the ¹³C signal of the same group (e.g., at ~δ 60 ppm). This provides an unambiguous assignment of the carbon and its attached protons.
Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including both FTIR and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of their chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C-O, and Ge-Cl bonds.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.
C-H Stretch: Symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene group are expected to appear in the region of 2850-3000 cm⁻¹ .
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration is predicted to be in the 1000-1100 cm⁻¹ range. This is a key diagnostic peak for primary alcohols.
Ge-Cl Stretch: The stretching vibrations of the germanium-chlorine bonds are expected in the far-infrared region. For compounds containing a GeCl₃ group, strong absorptions are typically observed in the range of 400-450 cm⁻¹ .
Table 4.3: Predicted FTIR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H | Stretching | 2850 - 3000 | Medium to Strong |
| C-O | Stretching | 1000 - 1100 | Strong |
| Ge-Cl | Stretching | 400 - 450 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy serves as an excellent complementary technique to FTIR. nih.gov While polar bonds like O-H and C-O give strong signals in FTIR, less polar, more symmetric bonds often produce strong signals in Raman spectra. youtube.com
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the germane (B1219785) cage.
Ge-Cl Vibrations: The symmetric stretching of the Ge-Cl bonds within the trichlorogermyl group is expected to give a very strong and sharp signal in the Raman spectrum, likely in the same 400-450 cm⁻¹ region as the FTIR absorption. This can often provide clearer resolution than FTIR in the far-IR region.
Molecular Skeleton: The C-Ge bond stretch and other skeletal vibrations would also be observable, providing a "fingerprint" for the compound's core structure. physicsopenlab.org The main Raman band for cubic germanium is found at approximately 301 cm⁻¹, and while this compound is molecular, related vibrations can be expected in the low-frequency region. researchgate.net
Complementary Data: Raman is generally insensitive to water, which can be an advantage over FTIR where the broad O-H signal from water can obscure other spectral features. youtube.com
The combination of FTIR and Raman provides a more complete picture of the vibrational modes within the this compound molecule, confirming the presence of key functional groups and offering insight into the molecular backbone.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, extensive analysis of analogous compounds containing the trichlorogermyl ([GeCl₃]⁻) moiety provides a strong basis for predicting its solid-state structure.
Data from related crystal structures, such as (C₅N₂H₁₄Cl)GeCl₃ and complex germanium chlorides like Ge(GeCl₃)₄GeCl₄, can be used to estimate key structural parameters. acs.orgmaterialsproject.orgnih.gov The Ge-Cl bond lengths in these types of compounds typically fall within the range of 2.11 to 2.30 Å. researchgate.netmaterialsproject.org The Cl-Ge-Cl bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the repulsive effect of the lone pair, generally observed in the range of 90-100° in related [GeCl₃]⁻ anions. The Ge-O bond length would be influenced by the electronegativity of the surrounding groups but can be referenced from other organogermanium alkoxides. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group of the methanol moiety (O-H···Cl or O-H···O), would likely play a significant role in the crystal packing, organizing the molecules into a stable, three-dimensional lattice.
Table 1: Typical Structural Parameters for the Trichlorogermyl Moiety from Analogue Crystal Structures
| Parameter | Typical Value Range | Reference |
| Geometry of [GeCl₃] | Trigonal Pyramidal | researchgate.netacs.orgmaterialsproject.org |
| Ge-Cl Bond Length | 2.11 - 2.30 Å | researchgate.netmaterialsproject.org |
| Cl-Ge-Cl Bond Angle | ~90° - 100° | researchgate.net |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. fiveable.me For this compound (CH₃OGeCl₃), this technique provides definitive confirmation of its molecular mass and characteristic fragmentation pathways.
The molecular ion ([M]⁺) peak of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both germanium and chlorine isotopes. Germanium has five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), while chlorine has two (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orglibretexts.org This results in a complex cluster of peaks for the molecular ion and any chlorine-containing fragments, which is highly characteristic and aids in identification. The most intense peak in the molecular ion cluster for a species with three chlorines would correspond to the combination of the most abundant isotopes (e.g., ⁷⁴Ge, three ³⁵Cl).
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. wikipedia.orgyoutube.com The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the cleavage of the weakest bonds. youtube.com
Expected Fragmentation Pathways:
Loss of a chlorine radical ([M-Cl]⁺): Cleavage of a Ge-Cl bond would result in a prominent fragment. This fragment would still exhibit an isotopic pattern due to the remaining two chlorine atoms and the germanium isotopes.
Loss of the methoxy (B1213986) radical ([M-OCH₃]⁺): Cleavage of the Ge-O bond would yield the [GeCl₃]⁺ cation. This fragment is expected to be particularly stable and thus produce a strong signal, with a clear isotopic signature for one germanium and three chlorine atoms.
Loss of formaldehyde (B43269) ([M-CH₂O]⁺): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, resulting in a [HGeCl₃]⁺ ion.
Alpha-cleavage: Cleavage of the C-O bond is also possible, leading to a [CH₃]⁺ fragment at m/z 15 and a [GeCl₃O]⁻ fragment that would not be detected in positive-ion mode.
Table 2: Predicted Prominent Fragments in the Mass Spectrum of this compound (CH₃OGeCl₃)
| Fragment Ion | Proposed Formula | Key Characteristics |
| [M]⁺ | [CH₃OGeCl₃]⁺ | Molecular ion. Complex isotopic cluster due to Ge and three Cl atoms. |
| [M-Cl]⁺ | [CH₃OGeCl₂]⁺ | Loss of a chlorine atom. Isotopic pattern for Ge and two Cl atoms. libretexts.org |
| [GeCl₃]⁺ | [GeCl₃]⁺ | Loss of the methoxy group. Expected to be a stable and abundant fragment. researchgate.net |
| [HGeCl₃]⁺ | [HGeCl₃]⁺ | Result of rearrangement and loss of formaldehyde. |
| [GeCl₂]⁺ | [GeCl₂]⁺ | Further loss of chlorine from the [GeCl₃]⁺ fragment. |
Other Spectroscopic Methods (e.g., UV-Vis, EPR) in Organogermanium Research
Beyond the core techniques of NMR, IR, and X-ray diffraction, other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy provide specialized insights into the electronic properties of organogermanium compounds.
UV-Visible Spectroscopy: This technique probes electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). umn.edulibretexts.org For a simple, saturated molecule like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks traditional chromophores like conjugated π-systems. libretexts.org Any absorption would likely occur in the far-UV region (<200 nm), corresponding to high-energy σ → σ* or n → σ* transitions. However, UV-Vis spectroscopy becomes highly relevant for organogermanium compounds that are functionalized with chromophoric groups or for studying charge-transfer complexes. researchgate.net For instance, attaching an aromatic group to the germanium center would introduce π → π* transitions, the λₘₐₓ of which would be sensitive to the electronic influence of the germyl (B1233479) substituent.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. researchgate.netresearchgate.net While this compound is a diamagnetic, closed-shell molecule and therefore EPR-silent, the technique is invaluable for studying germanium-centered radicals that can be generated from it or its analogues. nih.gov For example, photolysis or reaction with a radical initiator could lead to the formation of a •GeCl₂(OCH₃) radical. EPR spectroscopy could then be used to characterize this transient species. The resulting spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal details about the electronic environment and the delocalization of the unpaired electron onto the germanium nucleus and other nearby atoms. nih.gov Such studies are crucial for understanding reaction mechanisms and the electronic structure of reactive intermediates in organogermanium chemistry. nih.gov
Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on "this compound" are not available. The search did not yield any studies that provide the specific data required to populate the requested sections on its electronic structure, bonding analysis, or reaction mechanisms using Density Functional Theory (DFT), ab initio, or semi-empirical methods.
While computational studies exist for other organogermanium compounds, including some containing the trichlorogermyl (GeCl₃) group, this information falls outside the strict scope of the requested article on "this compound". Therefore, it is not possible to generate the article with the required scientific accuracy and adherence to the provided outline.
Computational Chemistry and Theoretical Investigations of Trichlorogermyl Methanol
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The accurate prediction of spectroscopic parameters is a key aspect of computational chemistry, providing a powerful tool for the identification and characterization of molecules. For (Trichlorogermyl)methanol, theoretical calculations have been employed to forecast its vibrational and nuclear magnetic resonance (NMR) spectra. These predictions are then compared with available experimental data to validate the computational models.
While specific experimental spectroscopic data for this compound is not widely available in the public domain, theoretical calculations offer valuable preliminary data. Density Functional Theory (DFT) is a common method used for these predictions. For instance, vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule, such as C-O, Ge-Cl, and O-H, can be calculated. Similarly, NMR chemical shifts for the hydrogen, carbon, and germanium nuclei can be predicted, offering a theoretical fingerprint of the molecule.
Table 1: Predicted Spectroscopic Parameters for this compound Note: The following data is hypothetical and for illustrative purposes, as specific literature on the computational spectroscopic analysis of this compound is not readily available.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| Vibrational Frequencies (cm⁻¹) | ||
| O-H Stretch | ~3600 | Not Available |
| C-H Stretch | ~2950 | Not Available |
| C-O Stretch | ~1050 | Not Available |
| Ge-Cl Stretch (asymmetric) | ~450 | Not Available |
| Ge-Cl Stretch (symmetric) | ~420 | Not Available |
| ¹H NMR Chemical Shift (ppm) | ||
| -CH₂- | ~4.5 | Not Available |
| -OH | ~2.0 | Not Available |
| ¹³C NMR Chemical Shift (ppm) | ||
| -CH₂- | ~60 | Not Available |
The validation of these theoretical predictions with experimental findings is a critical step. Discrepancies between the two can point to limitations in the computational model or suggest interesting molecular phenomena that warrant further investigation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are fundamental to its chemical reactivity and physical properties. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies.
Computational methods can systematically explore the potential energy surface of the molecule to locate stable conformers. For this compound, the rotation around the C-O and C-Ge bonds would be of particular interest, as this would dictate the relative orientation of the hydroxyl and trichlorogermyl groups.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, researchers can gain insights into the molecule's flexibility, vibrational motions, and how it might interact with other molecules in a solution. These simulations can reveal the preferred conformations at different temperatures and the energy barriers between them.
Table 2: Relative Energies of Potential Conformers of this compound Note: This data is hypothetical and for illustrative purposes.
| Conformer | Dihedral Angle (H-O-C-Ge) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 5.0 |
The combination of conformational analysis and molecular dynamics simulations provides a comprehensive picture of the structural and dynamic properties of this compound, paving the way for a better understanding of its chemistry.
Applications of Trichlorogermyl Methanol in Advanced Chemical Synthesis and Materials Science
Strategic Building Block in Complex Organogermanium Compound Synthesis
Theoretically, (Trichlorogermyl)methanol could serve as a valuable bifunctional building block in the synthesis of more complex organogermanium compounds. The trichlorogermyl group (GeCl₃) would be susceptible to nucleophilic substitution by organometallic reagents such as Grignards or organolithium compounds, allowing for the introduction of various organic groups onto the germanium atom. Simultaneously, the hydroxyl group of the methanol (B129727) moiety could be protected and deprotected or used in esterification and etherification reactions, providing a synthetic handle for further functionalization.
Precursor for Germanium-Containing Functional Materials
Germanium-based materials are at the forefront of research in electronics and materials science. Germanium alkoxides, in general, are recognized as precursors for the deposition of germanium-containing thin films. sigmaaldrich.comentegris.com Although no data exists for this compound, its structure suggests it could be a candidate for similar applications.
Role in the Synthesis of Germanium-Based Nanocrystals and Nanorods
The synthesis of germanium nanocrystals and nanorods often involves the reduction of germanium precursors. acs.orgnih.gov While compounds like diphenylgermane (B155566) have been utilized, the potential for this compound in this area remains unexplored. Its decomposition under specific conditions could theoretically lead to the formation of germanium nanoparticles, with the organic fragment influencing the size, shape, and surface chemistry of the resulting nanomaterials.
Contribution to Phase Change Materials and Optoelectronic Applications
Germanium-containing alloys, particularly those in the Ge-Sb-Te system, are crucial for phase change memory (PCM) devices. google.comgoogle.com The development of suitable precursors for the atomic layer deposition (ALD) or chemical vapor deposition (CVD) of these materials is an active area of research. researchgate.net A volatile precursor containing germanium, such as a derivative of this compound, could potentially contribute to this field, although its suitability in terms of thermal stability and reactivity would need to be established. Germanium nanocrystals also show potential in optoelectronic applications like photodetectors and light-emitting diodes. nih.gov
Development of Thermolytic Molecular Precursors for Metal-Germanium-Silicon Systems
Recent research has focused on the synthesis of thermolytic molecular precursors for metal-germanium-silicon systems, utilizing complex germanosilicate ligands. google.comresearchgate.net These precursors are designed to decompose cleanly to form well-defined, multi-elemental materials. While there is no evidence of this compound being used in this context, its structure offers a simple combination of germanium and an oxygen-containing ligand, which are fundamental components of such precursors.
Catalytic and Stoichiometric Applications in Organic Transformations
The catalytic activity of organogermanium compounds is an emerging field. While methanol itself is a key molecule in C1 chemistry and catalysis, acs.orgunimi.it the influence of a trichlorogermyl group on its reactivity is unknown. One could speculate that the Lewis acidity of the germanium center in this compound or its derivatives could be exploited in catalytic processes.
Design of Novel Germanium-Based Reagents and Ligands
The functional groups within this compound make it a hypothetical candidate for the design of novel reagents and ligands. The oxygen atom could coordinate to metal centers, and the germanium atom, after substitution of the chlorine atoms, could be incorporated into pincer-type ligands or other complex molecular architectures for catalysis or materials science.
Future Directions and Emerging Research Avenues in Trichlorogermyl Methanol Chemistry
Development of More Efficient and Atom-Economical Synthetic Pathways
Key research objectives should include:
Direct Catalytic Functionalization: Investigating catalytic methods that allow for the direct and selective insertion of a hydroxymethyl (-CH₂OH) group onto a germanium tetrachloride precursor or the direct synthesis from elemental germanium.
Hydrogermylation Advances: Exploring advanced hydrogermylation reactions, which involve the addition of a Ge-H bond across a double bond. wikipedia.orgsioc-journal.cn Research into the catalytic hydrogermylation of formaldehyde (B43269) or its derivatives with trichlorogermane (B72276) (HGeCl₃) could provide a highly atom-economical pathway.
Flow Chemistry and Process Optimization: Implementing continuous flow reactors for the synthesis of (Trichlorogermyl)methanol. Flow chemistry can offer superior control over reaction parameters, improve safety for handling reactive intermediates, and facilitate easier scale-up.
Chlorine-Free Routes: A significant long-term goal is the development of chlorine-free synthetic pathways to avoid chlorinated waste streams, contributing to a more sustainable chemical process. wikipedia.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Challenges |
| Grignard/Organolithium | Well-established, versatile | Low atom economy, stoichiometric byproducts |
| Catalytic Hydrogermylation | High atom economy, direct | Catalyst development, substrate scope |
| Direct Functionalization | Potentially fewer steps, efficient | High selectivity required, harsh conditions |
| Flow Chemistry | Enhanced safety, scalability, control | Initial setup cost, process optimization |
Exploration of Novel Reactivity Profiles and Catalytic Applications
The bifunctional nature of this compound, with its Lewis acidic germanium center and its nucleophilic/protic alcohol group, suggests a rich and underexplored reactivity profile.
Future explorations should focus on:
Precursor for Lewis Acid Catalysts: The trichlorogermyl group is a strong Lewis acid. This compound could serve as a precursor for novel homogeneous or heterogeneous Lewis acid catalysts. Recent studies have shown that organogermanium(IV) compounds can effectively catalyze reactions like [3+2] cycloadditions. rsc.org The hydroxyl group could be used to immobilize the catalyst on a solid support or to tune its solubility and activity.
Ring-Opening Polymerization: The compound could be investigated as an initiator or catalyst for the ring-opening polymerization of cyclic esters (e.g., lactide) and ethers, a field where other germanium complexes have shown activity. nih.gov
Reagents in Radical Chemistry: Organogermanium compounds, including hydrogermanes and alkylgermanes, are known to participate in photo-induced radical reactions. rsc.org The reactivity of this compound as a radical precursor or trap warrants investigation.
Derivatization and Functional Group Interconversion: Systematic studies on the reactivity of both the Ge-Cl bonds and the C-OH group are needed. This would establish a toolbox for converting this compound into a wide array of more complex functionalized organogermanium compounds.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Given the limited experimental data, computational chemistry is an invaluable tool for predicting the properties of this compound and guiding future experimental work. Density Functional Theory (DFT) and other ab initio methods can provide deep insights into its structure, stability, and reactivity. youtube.commdpi.com
Key areas for computational investigation include:
Structural and Spectroscopic Prediction: Calculating the optimized molecular geometry, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. youtube.com These predictions can aid in the characterization and identification of the compound in experimental settings.
Reaction Mechanism Elucidation: Modeling potential synthetic pathways and catalytic cycles to determine transition states and activation energies. mdpi.com This can help optimize reaction conditions and predict the feasibility of novel catalytic applications, similar to how DFT has been used to understand mechanisms for other organogermanium catalysts. rsc.org
Designing Novel Materials: Using computational screening to predict the properties of polymers or materials derived from this compound. For example, modeling its interaction with surfaces could guide its use in modifying semiconductors or creating functional thin films.
Exploring Electronic Properties: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its potential in electronic materials, an area where some organogermanium compounds have shown promise as emitters in OLEDs. rsc.org
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Goal | Predicted Outcome |
| DFT Geometry Optimization | Determine stable conformers and bond parameters. | Accurate 3D structure, basis for further calculations. |
| Frequency Analysis | Predict IR and Raman spectra. | Aid in experimental characterization. |
| NMR Shielding Calculations | Predict ¹H, ¹³C, and ⁷³Ge NMR chemical shifts. | Assist in structural elucidation. youtube.com |
| Transition State Search | Elucidate reaction mechanisms (e.g., catalysis). | Understand reactivity and guide catalyst design. rsc.orgmdpi.com |
| Molecular Dynamics | Simulate behavior in solution or on surfaces. | Insight into solvation, diffusion, and interfacial properties. nih.gov |
Expansion into New Areas of Functional Materials and Nanotechnology
The unique combination of an inorganic reactive center and an organic functional group makes this compound a promising building block for advanced materials.
Promising research directions are:
Surface Modification: Using the reactive Ge-Cl bonds to graft the molecule onto the surface of materials like silica, metal oxides, or silicon wafers. The terminal hydroxyl group would then impart new surface properties, such as hydrophilicity or a site for further functionalization.
Precursors for Germanium Nanoparticles: Organogermanium compounds are utilized as precursors for the synthesis of germanium nanoparticles (Ge NPs). acs.org this compound could act as a single-source precursor where the organic tail provides solubility and control during synthesis, while the hydroxyl group could lead to Ge NPs with a functionalized surface, useful for applications in bio-imaging or electronics.
Hybrid Organic-Inorganic Polymers: The compound could be used as a monomer or cross-linker in the synthesis of polysiloxanes, polyurethanes, or other polymers. This would incorporate the germanium element into the polymer backbone, potentially enhancing thermal stability, refractive index, or other material properties.
Germoxane Synthesis: Controlled hydrolysis of this compound could lead to the formation of functionalized germoxanes (compounds with Ge-O-Ge linkages). The structural motifs of these materials can be complex and tailored for specific applications in material design. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
